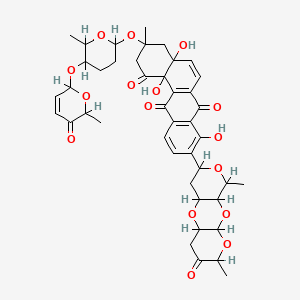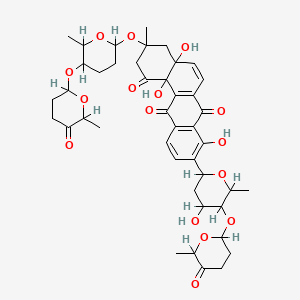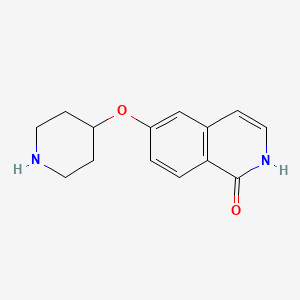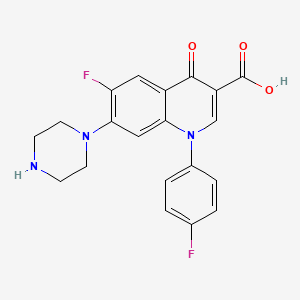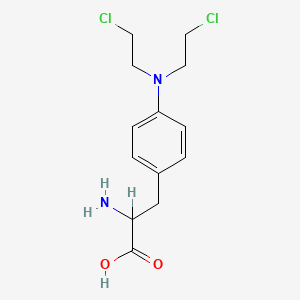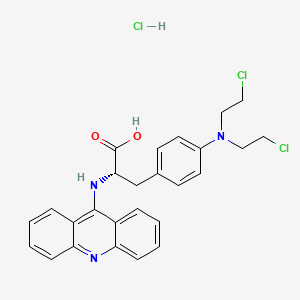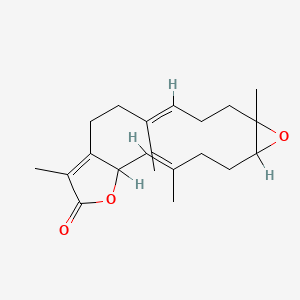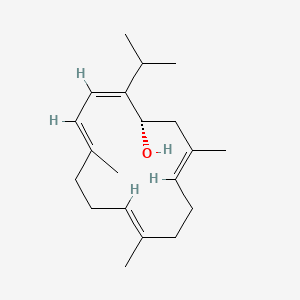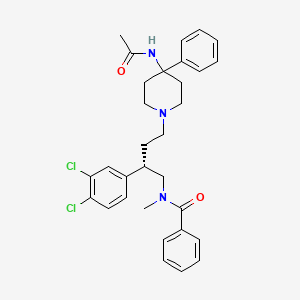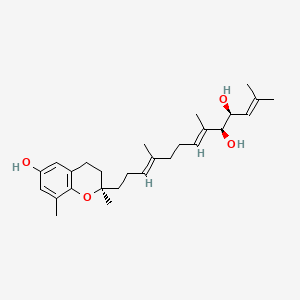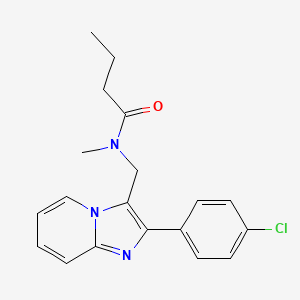
1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SCH-24518 can be synthesized through the N-methylation of its desmethyl precursor using carbon-11 methyl iodide. The reaction involves the following steps :
- Dissolve the desmethyl precursor in dimethylformamide.
- React with carbon-11 methyl iodide at a temperature of 60°C for one minute.
- Purify the product using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of SCH-24518 follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the precise control of reaction conditions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SCH-24518 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted benzazepines and their oxidized or reduced derivatives .
Scientific Research Applications
SCH-24518 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of radiolabeled compounds for positron emission tomography studies.
Biology: Investigated for its role in modulating dopamine receptors and its effects on neurotransmission.
Medicine: Studied for its potential therapeutic applications in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
SCH-24518 exerts its effects by antagonizing the dopamine D1 receptor. This interaction inhibits the receptor’s activity, leading to a decrease in dopamine-mediated signaling pathways. The compound’s molecular targets include the dopamine D1 receptor, and it affects pathways involved in neurotransmission and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
SCH-23390: A selective dopamine D1 receptor antagonist derived from SCH-24518.
SKF-38393: A dopamine D1 receptor agonist.
SKF-75670: Another dopamine D1 receptor agonist.
Uniqueness
SCH-24518 is unique due to its role as a precursor to SCH-23390, which is widely used in scientific research for studying dopamine receptors. Its selective antagonistic properties make it valuable for investigating the physiological and pharmacological roles of dopamine D1 receptors .
Properties
CAS No. |
90955-43-4 |
|---|---|
Molecular Formula |
C16H17BrClNO |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO.BrH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H |
InChI Key |
XSWVQBLZJAURQF-UHFFFAOYSA-N |
SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrobromide Sch 24518 Sch-24518 SK and F 83509 SK and F-83509 SKF-83509 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


